N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide
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Overview
Description
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is a chemical compound that features a pyridine ring and a pyrrolidine ring connected by a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 2-pyridinecarboxylic acid with 3-(1-pyrrolidinyl)butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrolidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanoic acid.
Reduction: Formation of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanoic acid
- N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanol
- 2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide
Uniqueness
N-(2-pyridinyl)-3-(1-pyrrolidinyl)butanamide is unique due to its specific combination of a pyridine ring and a pyrrolidine ring connected by a butanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-pyridin-2-yl-3-pyrrolidin-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELNGBFNKLFIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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